

Spectroscopic Data Interpretation for Daphnicyclidin H: A Technical Guide

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Compound of Interest

Compound Name: *Daphnicyclidin H*

Cat. No.: *B1158447*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin H is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products isolated from plants of the Daphniphyllum genus.^[1] First reported by Kobayashi and colleagues in 2001, these alkaloids feature unique and intricate polycyclic skeletons that have garnered significant interest from the synthetic and medicinal chemistry communities. The elucidation of their structures relies heavily on the detailed interpretation of spectroscopic data. This technical guide provides a comprehensive overview of the spectroscopic analysis of **Daphnicyclidin H**, with a focus on its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The information is presented to aid researchers in the identification and characterization of this and related natural products.

Spectroscopic Data

The definitive structural elucidation of **Daphnicyclidin H** was achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. While the specific quantitative data from the original publication is not publicly available in the search results, this section provides a template for the presentation of such data, which is crucial for comparative purposes and for guiding future research.

Mass Spectrometry

High-resolution mass spectrometry is essential for determining the elemental composition of a new compound. For **Daphnicyclidin H**, Fast Atom Bombardment (FAB) mass spectrometry was initially used to establish its molecular formula.^[1]

Table 1: High-Resolution Mass Spectrometry Data for **Daphnicyclidin H**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	[Value]	[Value]	[Formula]

(Note: Specific numerical values for **Daphnicyclidin H** are not available in the provided search results.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules like **Daphnicyclidin H**. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton.

Table 2: ¹H NMR Spectroscopic Data for **Daphnicyclidin H** (in CDCl₃)

Position	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
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(Note: A complete data set for **Daphnicyclidin H** is not available in the provided search results. This table serves as a template for data presentation.)

Table 3: ¹³C NMR Spectroscopic Data for **Daphnicyclidin H** (in CDCl₃)

Position	Chemical Shift (δ) [ppm]
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(Note: A complete data set for **Daphnicyclidin H** is not available in the provided search results. This table serves as a template for data presentation.)

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of Daphniphyllum alkaloids, based on common practices in the field.

Isolation of Daphnicyclidin H

- **Extraction:** The dried and powdered stems of *Daphniphyllum humile* or *D. teijsmanni* are extracted with a solvent such as methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, for example, n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
- **Chromatographic Separation:** The chloroform-soluble fraction, which typically contains the alkaloids, is subjected to a series of chromatographic techniques to isolate the individual compounds. This multi-step process often includes:
 - **Silica Gel Column Chromatography:** The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane/EtOAc or CHCl₃/MeOH) to yield several fractions.
 - **Sephadex LH-20 Column Chromatography:** Fractions containing compounds of similar polarity are further purified on a Sephadex LH-20 column, eluting with a solvent like methanol.
 - **High-Performance Liquid Chromatography (HPLC):** Final purification is often achieved using reversed-phase HPLC (e.g., on an ODS column) with a suitable solvent system (e.g., acetonitrile/water) to yield the pure **Daphnicyclidin H**.

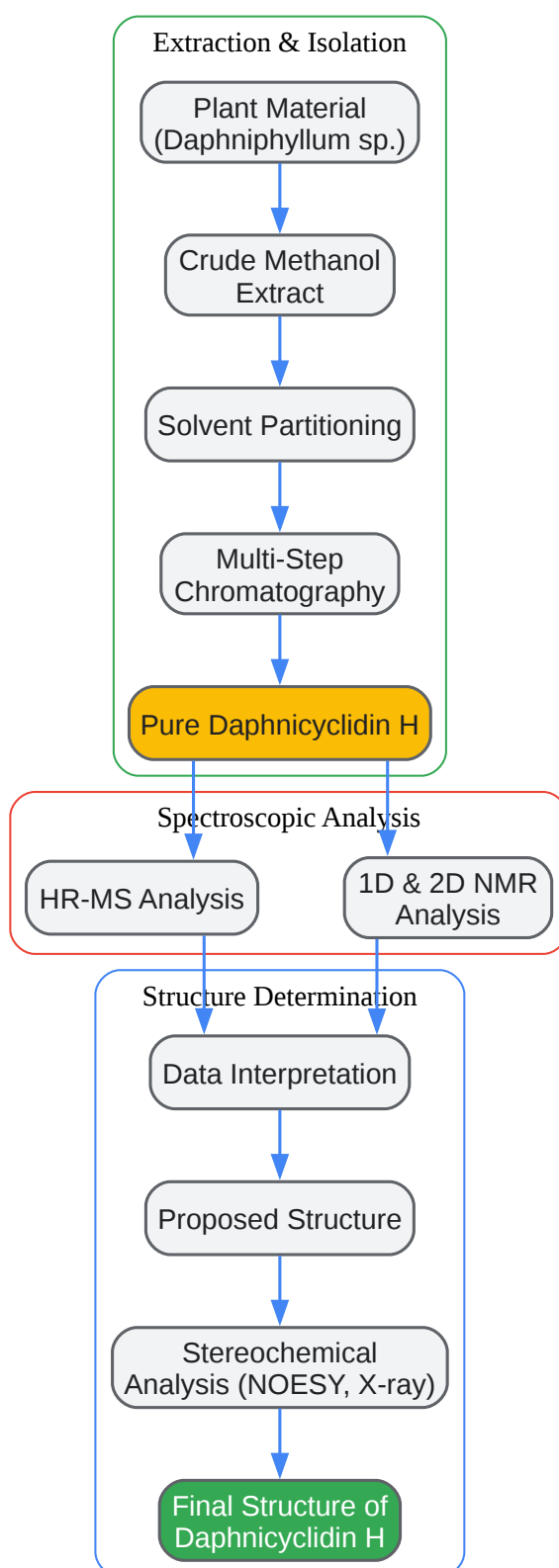
Spectroscopic Analysis

- **Mass Spectrometry:** High-resolution mass spectra are typically recorded on a time-of-flight (TOF) or Orbitrap mass spectrometer. For the initial discovery of **Daphnicyclidin H**, Fast Atom Bombardment (FAB) was used.^[1] The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source.

- NMR Spectroscopy:
 - ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - The purified compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3), containing tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
 - Data is processed using specialized software to assign the chemical shifts and coupling constants for all protons and carbons in the molecule.

Structure Elucidation Workflow

The process of determining the structure of a novel natural product like **Daphnicyclidin H** is a logical progression of extraction, isolation, and spectroscopic analysis. The following diagram illustrates this general workflow.



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References

- 1. Daphnicyclidins A-H, novel hexa- or pentacyclic alkaloids from two species of Daphniphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
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